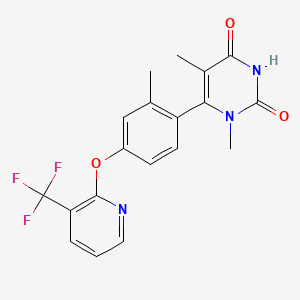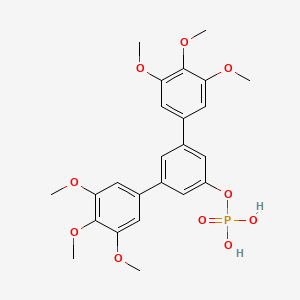
塔瓦帕多
描述
塔瓦帕酮(开发代号 CVL-751、PF-06649751)是一种多巴胺受体激动剂,目前正在开发用于治疗帕金森病。它口服服用,作为多巴胺 D1 受体(Ki = 9 nM)和多巴胺 D5 受体(Ki = 13 nM)的高选择性部分激动剂。值得注意的是,它在 D2 样受体(D2、D3、D4)上没有显着的亲和力或功能活性。 塔瓦帕酮还表现出对 D1 样受体 Gs 偶联信号传导的偏向激动作用 .
科学研究应用
塔瓦帕酮的科学研究应用涵盖多个领域:
化学: 其独特的药理学特性使其成为研究多巴胺受体亚型的重要工具。
生物学: 研究人员探索其对神经元信号通路和受体激活的影响。
医学: 临床试验集中在它治疗帕金森病的疗效上。
行业: 它作为治疗剂的潜力引起了制药开发的兴趣.
作用机制
塔瓦帕酮通过选择性结合 D1 和 D5 多巴胺受体发挥作用。这些受体在运动控制和奖赏通路中起着至关重要的作用。所涉及的确切分子靶点和途径仍在调查中。
生化分析
Biochemical Properties
Tavapadon plays a crucial role in biochemical reactions by acting as a selective partial agonist of the dopamine D1 and D5 receptors. It interacts with these receptors to modulate motor function. The compound shows biased agonism for Gs-coupled signaling, which is essential for its therapeutic effects . Tavapadon binds to the dopamine D1 receptor with a high affinity (Ki = 8.54 nM), which is indicative of its potent interaction with this receptor subtype .
Cellular Effects
Tavapadon influences various cellular processes, particularly in neurons. It differentially activates the direct motor pathway, which is responsible for the appropriate initiation of motor activity. This activation helps improve motor symptoms in Parkinson’s disease by enhancing motor control while minimizing adverse effects typically associated with non-selective dopamine stimulation . Tavapadon also impacts cell signaling pathways by selectively targeting dopamine D1 and D5 receptors, which play a role in modulating signaling from the thalamus to the cortex .
Molecular Mechanism
At the molecular level, Tavapadon exerts its effects by selectively activating dopamine D1 and D5 receptors. This selective activation leads to the modulation of the direct motor pathway, enhancing motor function. The compound’s partial agonist properties help reduce the risk of prolonged receptor overexcitation and desensitization, which can lead to dyskinesias and exacerbation of “off” time . Tavapadon also shows biased agonism for Gs-coupled signaling, which contributes to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Tavapadon has demonstrated stability and sustained effects over time. The TEMPO trials, which include phase 3 studies, have shown that Tavapadon provides consistent motor control benefits with an improved tolerability profile . The compound’s long half-life supports sustained 24-hour motor control, making it a promising candidate for long-term treatment of Parkinson’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Tavapadon vary with different dosages. A dose-dependent increase in the frequency of nausea and headache was observed across trials, indicating that the appearance of these adverse effects is related to the speed of titration . Higher doses of Tavapadon have been associated with improved motor control, but also with an increased risk of adverse effects such as orthostatic blood pressure changes and fatigue .
Metabolic Pathways
Tavapadon is involved in metabolic pathways that include interactions with dopamine receptors. By selectively targeting D1 and D5 receptors, Tavapadon modulates the direct motor pathway, which is crucial for motor control in Parkinson’s disease . The compound’s partial agonist properties help maintain a balance between motor benefit and adverse effects, making it a promising therapeutic candidate .
Transport and Distribution
Tavapadon is transported and distributed within cells and tissues through selective targeting of dopamine D1 and D5 receptors. This selective targeting helps improve motor symptoms while minimizing adverse effects . The compound’s distribution within the brain is crucial for its therapeutic effects, as it needs to reach the striatum, thalamus, and motor cortex to modulate motor function .
Subcellular Localization
The subcellular localization of Tavapadon is primarily within neurons, where it interacts with dopamine D1 and D5 receptors. This interaction is essential for its activity and function in modulating motor pathways . The compound’s selective targeting of these receptors helps improve motor control while minimizing adverse effects, making it a promising candidate for the treatment of Parkinson’s disease .
准备方法
塔瓦帕酮的合成路线和反应条件在文献中尚未广泛披露。 它正在作为一种每日一次的药物进行研究,可以作为单一疗法,也可以作为左旋多巴 (LD) 治疗的辅助药物 .
化学反应分析
塔瓦帕酮会经历各种化学反应,包括氧化、还原和取代反应。不幸的是,具体的试剂和条件尚未公开。这些反应产生的主要产物尚未公开。
相似化合物的比较
塔瓦帕酮是第一个也是唯一一个用于治疗帕金森病的选择性 D1/D5 受体部分激动剂。 其他类似化合物包括美维达仑 (LY-3154207) 和雷兹帕酮 (CVL-871) .
属性
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-24-0 | |
| Record name | Tavapadon [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavapadon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAVAPADON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Tavapadon interact with its target and what are the downstream effects?
A1: Tavapadon is a novel, oral, partial agonist that selectively targets dopamine D1/D5 receptors [, ]. Unlike other dopaminergic agents that primarily target D2/D3 receptors, Tavapadon's selectivity for D1/D5 receptors is hypothesized to offer therapeutic benefits in Parkinson's disease (PD) with a reduced risk of D2/D3-related adverse effects []. Activation of D1 receptors, primarily coupled to Gαs and Gαolf proteins, initiates downstream signaling cascades leading to increased cAMP production and modulation of neuronal activity []. This mechanism is thought to contribute to Tavapadon's potential in improving motor symptoms associated with PD.
Q2: What is the mechanism behind Tavapadon's potential for improved safety compared to D2/D3-targeting agents?
A2: While Tavapadon's exact mechanism for potentially reducing adverse effects remains an area of investigation, its selectivity for D1/D5 receptors is considered key []. Traditional D2/D3-targeting agents, while effective, can lead to side effects such as dyskinesia and impulse control disorders. By primarily acting on the D1/D5 pathway, Tavapadon may mitigate these issues. Further research is needed to fully elucidate this aspect.
Q3: How does Tavapadon's activity at D1 receptors coupled to Gαs and Gαolf differ from other D1 agonists?
A3: Studies using bioluminescence resonance energy transfer (BRET) assays and cAMP production assays have revealed interesting differences in Tavapadon's activity compared to other D1 agonists []. While some tetracyclic catechol D1 agonists exhibited full agonism at D1 receptors coupled to Gαs but partial agonism at those coupled to Gαolf, Tavapadon displayed the opposite profile – full agonism at Gαolf and partial agonism at Gαs []. This unique activity profile suggests the possibility of region-specific pharmacology, which could be relevant for optimizing therapeutic outcomes in PD and other neurological disorders.
Q4: What is the current status of Tavapadon's clinical development for Parkinson's disease?
A4: Tavapadon is currently being investigated in a phase 3 clinical trial program (TEMPO) designed to evaluate its efficacy, safety, and tolerability in individuals with PD []. The program encompasses multiple trials, including TEMPO-1 and TEMPO-2, which focus on early PD, and TEMPO-3, which is evaluating Tavapadon as an adjunctive therapy in individuals with advanced PD already receiving levodopa treatment []. These trials are crucial for determining the clinical utility of Tavapadon in managing different stages of PD.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)


![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)

